Ro18-5362 Ro18-5362 Ro18-5362 is the less active prodrug of Ro 18-5364. Even at concentrations as high as 0.1 mM Ro 18-5362 fails to affect significantly (H++K+)-ATPase activity and associated proton translocation.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006980
InChI: InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25)
SMILES: CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC
Molecular Formula: C22H25N3O2S
Molecular Weight: 395.5 g/mol

Ro18-5362

CAS No.:

Cat. No.: VC0006980

Molecular Formula: C22H25N3O2S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

Ro18-5362 -

Molecular Formula C22H25N3O2S
Molecular Weight 395.5 g/mol
IUPAC Name 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one
Standard InChI InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25)
Standard InChI Key RUTMNCYLHDVUCJ-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC
Canonical SMILES CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC

Chemical and Structural Profile of Ro18-5362

Ro18-5362, with the systematic name 5,7-dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]thio]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one, has a molecular formula of C22H25N3O2S\text{C}_{22}\text{H}_{25}\text{N}_{3}\text{O}_{2}\text{S} and a molecular weight of 395.52 g/mol . Its structure features a tetramethylindenoimidazolone core linked to a 4-methoxy-3-methylpyridinylmethylthio group, which is critical for its prodrug activation .

Physicochemical Properties

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but poorly soluble in aqueous solutions .

  • Storage: Stable at -20°C for up to three years in powder form; solutions stored at -80°C retain activity for one year .

  • Density: Predicted density of 1.27 g/cm³ .

Table 1: Physicochemical Properties of Ro18-5362

PropertyValueSource
Molecular FormulaC22H25N3O2S\text{C}_{22}\text{H}_{25}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight395.52 g/mol
CAS Number101387-97-7
Solubility>50 mg/mL in DMSO
Stability-20°C (powder), -80°C (solution)

Pharmacological Role as a Prodrug

Ro18-5362 is metabolically oxidized to its active sulfoxide derivative, Ro 18-5364, which inhibits gastric (H+/K+)-ATPase with an apparent KiK_i of 0.1 µM at pH 6 . This enzyme, located in parietal cells, is responsible for acid secretion in the stomach. Unlike Ro 18-5364, Ro18-5362 exhibits negligible inhibitory activity even at concentrations up to 0.1 mM .

Key Findings on Prodrug Activation

  • Oxidation Dependency: Conversion to Ro 18-5364 requires hepatic cytochrome P450 enzymes, a process enhanced under acidic conditions .

  • pH Sensitivity: The inhibitory potency of Ro 18-5364 increases 200-fold at pH 6 compared to neutral pH, highlighting the role of the acidic canalicular environment in activating the prodrug .

Comparative Analysis with Ro 18-5364

Studies comparing Ro18-5362 (sulfide) and Ro 18-5364 (sulfoxide) reveal stark differences in pharmacological activity:

Table 2: Inhibitory Activity of Ro18-5362 vs. Ro 18-5364

ParameterRo18-5362 (Sulfide)Ro 18-5364 (Sulfoxide)Source
KiK_i (µM)>1000.1
Proton Transport InhibitionNone at 0.1 mMComplete at 1 µM
Binding to (H+/K+)-ATPaseUndetectableIrreversible

The sulfoxide group in Ro 18-5364 facilitates covalent binding to cysteine residues on the (H+/K+)-ATPase α-subunit, a mechanism absent in the sulfide form .

Mechanism of Action and Biochemical Interactions

Target Engagement

Ro 18-5364 binds to the luminally accessible domain of (H+/K+)-ATPase, forming a disulfide bond with Cys813 or Cys822 in the enzyme’s α-subunit . This interaction blocks proton transport into the gastric lumen, effectively suppressing acid secretion.

Reversibility and Redox Sensitivity

  • Reduction Reversibility: Dithiothreitol (DTT) and mercaptoethanol reverse Ro 18-5364 binding, restoring ATPase activity .

  • ATP Modulation: ATP competes with Ro 18-5364 for binding, suggesting overlapping interaction sites on the enzyme .

Figure 1: Proposed Binding Mechanism of Ro 18-5364 to (H+/K+)-ATPase

Ro 18-5364+(H+/K+)-ATPasepH < 7Enzyme-Inhibitor ComplexReducing AgentsFree Enzyme+Ro 18-5362\text{Ro 18-5364} + \text{(H+/K+)-ATPase} \xrightarrow{\text{pH < 7}} \text{Enzyme-Inhibitor Complex} \xrightarrow{\text{Reducing Agents}} \text{Free Enzyme} + \text{Ro 18-5362}

Research Applications and Experimental Use

In Vitro Studies

Ro18-5362 is primarily used to:

  • Study prodrug activation kinetics in hepatic microsomes .

  • Investigate pH-dependent targeting of proton pumps .

  • Compare structure-activity relationships within the benzimidazole class .

Animal Models

While Ro18-5362 itself shows minimal efficacy, its metabolite Ro 18-5364 reduces acid secretion in canine parietal cells by 90% at 1 µM . These findings underscore the importance of metabolic activation in vivo.

Synthesis and Stability Considerations

Synthetic Pathways

Ro18-5362 is synthesized via:

  • Condensation of 4-methoxy-3-methyl-2-pyridinemethanethiol with tetramethylindenoimidazolone .

  • Purification using reverse-phase chromatography to achieve >98% purity .

Stability Challenges

  • Oxidative Degradation: Exposure to air converts Ro18-5362 to Ro 18-5364, necessitating inert storage conditions .

  • Light Sensitivity: Degrades under UV light, requiring amber vial storage .

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